4-(2-Aminoethoxy)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related benzonitrile derivatives often involves multi-step reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination, with an overall yield of 49.2% . Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involved a sequence of reactions starting from 2-thiouracil, with a total yield of 40.4% . These examples suggest that the synthesis of 4-(2-Aminoethoxy)benzonitrile could also be performed through a sequence of carefully planned reactions, potentially involving protection and deprotection steps to handle the aminoethoxy functional group.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 4-Amino-2-(trifluoromethyl)benzonitrile was confirmed by MS, IR, and 1H NMR . In another study, the solid-state molecular structure of a Schiff base derivative was determined by X-ray diffraction, and the vibrational spectral analysis was carried out using FT-IR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4-(2-Aminoethoxy)benzonitrile.
Chemical Reactions Analysis
Benzonitrile derivatives can participate in various chemical reactions. The study of 4-(N,N-dimethylamino)benzonitrile, for example, focused on the intramolecular charge transfer following the twisting and wagging displacements of the amino group . This suggests that the aminoethoxy group in 4-(2-Aminoethoxy)benzonitrile could also influence the compound's reactivity, particularly in polar solvents where charge transfer processes are relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be quite diverse. For instance, the spectroscopic analysis of a Schiff base derivative revealed insights into its electronic properties, such as excitation energies and wavelengths, which were calculated by TD-DFT/B3LYP method . The polarizability and hyperpolarizability of pyrazole benzonitrile derivatives were calculated to understand their optoelectronic properties . These studies indicate that 4-(2-Aminoethoxy)benzonitrile could also exhibit interesting electronic and optical properties, which could be explored using similar theoretical and experimental approaches.
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJBFUHEWGKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455709 | |
Record name | 4-(2-aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethoxy)benzonitrile | |
CAS RN |
67333-09-9 | |
Record name | 4-(2-aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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